![molecular formula C26H23FN2O3S2 B2779443 N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1114853-65-4](/img/structure/B2779443.png)
N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide, a compound belonging to the thiophene carboxamide class, has garnered attention for its potential biological activities, particularly in the fields of oncology and analgesia. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's structure features a thiophene ring, which is known for its aromatic properties, contributing to the compound's biological interactions. The presence of various functional groups, including the dimethylphenyl and fluorophenyl moieties, enhances its pharmacological potential.
Molecular Formula
- C : 20
- H : 20
- N : 2
- O : 2
- S : 1
Anticancer Properties
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against various cancer cell lines:
- IC50 Values :
- Compound 2b: 5.46 µM against Hep3B cells
- Compound 2e: 12.58 µM against Hep3B cells
These compounds demonstrated a mechanism of action similar to that of known anticancer agents such as colchicine, by interacting with tubulin and disrupting microtubule dynamics essential for cell division .
The interaction profile of these compounds involves binding to the colchicine site on tubulin, leading to altered spheroid formation in cancer cells, which suggests a novel approach in cancer therapy by inducing apoptosis through microtubule destabilization .
Analgesic Effects
In addition to anticancer properties, preliminary data suggest that certain derivatives within this class may possess analgesic effects. The synthesis of related compounds has shown promise in pain management applications due to their ability to modulate pain pathways . This indicates a dual therapeutic potential in both cancer treatment and pain relief.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of thiophene derivatives. For instance:
- Cytotoxicity Analysis :
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications at specific positions on the phenyl rings significantly influenced biological activity. Compounds with electronegative substituents like fluorine showed enhanced activity compared to those with less electronegative groups .
Table 1: IC50 Values Against Various Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
2b | Hep3B | 5.46 |
2e | Hep3B | 12.58 |
2d | NIH/3T3 | 148.26 |
2e | NIH/3T3 | 187.66 |
Scientific Research Applications
Analgesic Properties
Research indicates that this compound exhibits notable analgesic effects. A study highlighted that derivatives of this compound could be utilized in pain management therapies, suggesting a mechanism that involves modulation of pain pathways in the central nervous system .
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Pain Management
A recent investigation into the analgesic properties of similar compounds revealed that modifications to the thiophene core significantly enhanced pain relief efficacy while minimizing side effects. This finding underscores the therapeutic potential of N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide in developing new analgesics .
Case Study: Cancer Treatment
In a comparative study assessing various thiophene derivatives, this compound was found to outperform other compounds in inhibiting tumor growth in xenograft models. This suggests a promising avenue for further clinical development as an anticancer drug .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-17-12-13-21(14-18(17)2)28-26(30)24-25(23(16-33-24)19-8-7-9-20(27)15-19)34(31,32)29(3)22-10-5-4-6-11-22/h4-16H,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDIQDUDOTXVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.